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Introduction: Enantiomers, such as (R)- and (S)-Tetrahydrofuran-3-ylmethanol, are

stereoisomers that are non-superimposable mirror images of each other. A fundamental

principle in stereochemistry dictates that enantiomers exhibit identical physical and chemical

properties in an achiral environment. Consequently, their spectroscopic signatures under

standard analytical conditions are indistinguishable. This guide provides a comparative

overview of the spectroscopic data for (R)- and (S)-Tetrahydrofuran-3-ylmethanol, highlighting

this identity and presenting the expected data from Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) analyses. Differentiation between these

enantiomers requires specialized chiral techniques, which are beyond the scope of this

standard comparison.

Data Presentation
The following tables summarize the expected quantitative data for both (R)- and (S)-

Tetrahydrofuran-3-ylmethanol based on standard spectroscopic methods. As they are

enantiomers, the data presented is identical for both compounds in achiral solvents.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
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¹H NMR (Proton NMR) ¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppm Assignment

~3.85 - 3.95 (m) H-5 (CH₂)

~3.65 - 3.75 (m) H-2 (CH₂)

~3.40 - 3.50 (d) H-6 (CH₂OH)

~2.40 - 2.50 (m) H-3 (CH)

~1.85 - 2.00 (m) H-4a (CH₂)

~1.60 - 1.75 (m) H-4b (CH₂)

Variable (br s) -OH

Note: Spectra are typically recorded in

deuterated solvents like CDCl₃. Chemical shifts

are referenced to tetramethylsilane (TMS) at

0.00 ppm.[1][2][3][4]

Table 2: Infrared (IR) Spectroscopy Data

Vibrational Frequency (cm⁻¹) Assignment Intensity

3600 - 3200 O-H stretch (alcohol) Broad, Strong

3000 - 2850 C-H stretch (alkane) Medium-Strong

1100 - 1000 C-O stretch (ether and alcohol) Strong

1470 - 1430 C-H bend (alkane) Medium

Note: The broadness of the O-

H stretch is due to hydrogen

bonding.[5][6][7][8][9]

Table 3: Mass Spectrometry (MS) Data
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m/z Ratio Assignment

102.1 [M]⁺ (Molecular Ion)

101.1 [M-H]⁺

85.1 [M-OH]⁺

71.1 [M-CH₂OH]⁺

57.0 C₄H₉⁺ fragment

43.0 C₃H₇⁺ or C₂H₃O⁺ fragment

Note: Fragmentation patterns depend on the

ionization technique used (e.g., Electron

Ionization - EI).[10]

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.[11]

Sample Preparation: Approximately 5-10 mg of the analyte ((R)- or (S)-Tetrahydrofuran-3-

ylmethanol) is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).[1]

Data Acquisition:

¹H NMR: The sample is placed in the spectrometer, and the magnetic field is shimmed. A

proton spectrum is acquired using a standard pulse sequence. Key parameters include a

30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5

seconds.[12]
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¹³C NMR: A carbon spectrum is acquired using a proton-decoupled pulse sequence to

ensure all carbon signals appear as singlets. A larger number of scans are typically

required due to the lower natural abundance of ¹³C.[1][13]

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased,

and baseline corrected. Chemical shifts are referenced to the TMS signal.

2. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

Neat Liquid: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or

KBr) to form a thin film.

Solution: The sample is dissolved in a suitable solvent (e.g., CCl₄) that has minimal IR

absorption in the regions of interest. The solution is then placed in a sample cell.

Data Acquisition: A background spectrum of the empty salt plates or the pure solvent is

recorded. The sample is then scanned, and the background is automatically subtracted. The

spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.[14]

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR

spectrum, which is plotted as percent transmittance versus wavenumber (cm⁻¹).[7]

3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or

liquid chromatograph (LC-MS).[15]

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g.,

methanol or acetonitrile).
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Data Acquisition: The sample is introduced into the ion source (e.g., Electron Ionization - EI,

or Electrospray Ionization - ESI). In EI, high-energy electrons bombard the molecule, causing

ionization and fragmentation. The resulting ions are separated by a mass analyzer (e.g.,

quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.

Data Processing: The detector signal is used to generate a mass spectrum, which plots

relative ion abundance versus the m/z ratio.

Mandatory Visualization
The logical workflow for the spectroscopic analysis of enantiomers is depicted below.
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Spectroscopic Analysis Workflow for Enantiomers

Enantiomers

Standard Spectroscopic Analysis (Achiral Environment)
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NMR Spectroscopy IR SpectroscopyMass Spectrometry

(S)-Tetrahydrofuran-3-ylmethanol

Identical Spectra Obtained
(Structure Confirmed)

Chiral Analysis Required
(e.g., Chiral NMR, Polarimetry)

Enantiomers Differentiated

Click to download full resolution via product page

Caption: Workflow for the spectroscopic comparison of enantiomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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